Product packaging for Disodium phthalocyanine(Cat. No.:)

Disodium phthalocyanine

Cat. No.: B1365594
M. Wt: 558.5 g/mol
InChI Key: RLDWIFDMZUBMGW-UHFFFAOYSA-N
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Description

Significance of Phthalocyanine (B1677752) Macrocycles in Contemporary Materials Science

Phthalocyanines (Pcs) are highly conjugated, planar aromatic macrocycles composed of four isoindole units. mdpi.comjchemrev.com This structure results in a delocalized 18 π-electron system, which is responsible for their remarkable thermal and chemical stability, as well as their intense absorption in the visible and near-infrared regions of the electromagnetic spectrum. mdpi.comjchemrev.comencyclopedia.pubresearchgate.net These intrinsic properties make phthalocyanines versatile building blocks for the development of advanced functional materials. researchgate.net

In materials science, phthalocyanines are utilized in a wide array of applications, including:

Organic Electronics: Their semiconductor properties have led to their use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic cells. mdpi.comrsc.orgresearchgate.net

Sensors: The electronic properties of phthalocyanine films can be modulated by the presence of certain gases, making them suitable for gas sensor applications. mdpi.comresearchgate.net

Catalysis: Metallophthalocyanines (MPcs), where a metal ion is chelated in the central cavity, exhibit significant catalytic activity in various chemical reactions, including oxidation and reduction processes. ontosight.aimdpi.com

Nonlinear Optics: The extensive π-conjugation in phthalocyanines gives rise to significant nonlinear optical properties, which are of interest for applications in optical limiting and data storage. jchemrev.com

Photodynamic Therapy: Certain phthalocyanine derivatives are effective photosensitizers, generating reactive oxygen species upon illumination, which can be used for cancer treatment. jchemrev.comacs.org

The ability to modify the periphery of the phthalocyanine ring with various functional groups and to incorporate different metal ions into the central cavity allows for the fine-tuning of their electronic and optical properties for specific applications. jchemrev.comworldscientific.com

Unique Aspects of Disodium (B8443419) Phthalocyanine (Na₂Pc) in π-Electron Systems

Disodium phthalocyanine (C₃₂H₁₆N₈Na₂) is a specific type of metallophthalocyanine where two sodium ions are associated with the phthalocyanine macrocycle. mdpi.comchemicalbook.com Unlike many metallophthalocyanines that feature a single metal ion in the plane of the macrocycle, the sodium ions in Na₂Pc are located above and below the molecular plane. mdpi.com This structural arrangement causes the phthalocyanine ring to lose its planarity, which in turn influences its electronic properties. mdpi.com

A key feature of Na₂Pc is its enhanced conductivity compared to some planar metallophthalocyanines. mdpi.com This is attributed to the distortion of the macrocycle and the resulting changes in intermolecular interactions and charge transport pathways. mdpi.com The π-electron system of the phthalocyanine core remains the primary contributor to its electronic behavior, but the presence of the out-of-plane sodium ions modulates these properties in a unique way.

Theoretical and experimental studies have investigated the electronic structure of Na₂Pc. Density functional theory (DFT) calculations have been used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding its charge transport characteristics. mdpi.com The HOMO is predominantly located on the phthalocyanine ring, while the LUMO can be influenced by interactions with other molecules, as seen in studies of Na₂Pc combined with electron acceptors like tetracyano-π-quinodimethane (TCNQ). mdpi.com

Scope and Research Objectives for this compound Academic Inquiry

The unique structural and electronic properties of this compound have spurred a range of academic research with several key objectives:

Fundamental Understanding of Structure-Property Relationships: A primary goal is to elucidate the precise relationship between the non-planar structure of Na₂Pc and its resulting electronic and optical properties. This involves detailed structural characterization using techniques like X-ray diffraction (XRD) and computational modeling. researchgate.net

Thin Film Fabrication and Characterization: Much of the research focuses on the deposition of Na₂Pc thin films for electronic device applications. researchgate.netmdpi.com Studies investigate how deposition parameters and post-deposition treatments, such as thermal annealing, affect the film's morphology, crystallinity, and ultimately, its performance in devices. researchgate.netmdpi.com

Exploration in Electronic Devices: A significant area of research is the integration of Na₂Pc into electronic devices. This includes its use as an active layer in organic diodes and solar cells. mdpi.comresearchgate.net Research aims to optimize device architecture, such as creating flat or dispersed heterojunctions, to improve performance metrics like current density and charge mobility. mdpi.com

Dielectric and Conductivity Studies: Investigating the AC and DC electrical properties of Na₂Pc provides insights into its charge transport mechanisms. researchgate.netscilit.comresearchgate.net Studies explore the frequency and temperature dependence of conductivity to understand the underlying physical processes, such as correlated barrier hopping. researchgate.netscilit.comresearchgate.netx-mol.com

Optical Properties and Applications: The optical absorption characteristics of Na₂Pc are of interest for optoelectronic applications. scirp.orgias.ac.in Research focuses on determining the optical band gap and understanding the nature of electronic transitions, which are primarily π-π* transitions centered on the phthalocyanine ligand. researchgate.netias.ac.in

Future research is likely to continue exploring the potential of Na₂Pc in flexible electronics and other novel device configurations, as well as investigating the effects of doping and blending with other materials to further enhance its properties. mdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H16N8Na2 B1365594 Disodium phthalocyanine

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H16N8Na2

Molecular Weight

558.5 g/mol

IUPAC Name

disodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

InChI

InChI=1S/C32H16N8.2Na/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;2*+1

InChI Key

RLDWIFDMZUBMGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Na+].[Na+]

Origin of Product

United States

Synthetic Methodologies and Fabrication Techniques for Disodium Phthalocyanine Based Materials

Advanced Chemical Synthesis Routes for Disodium (B8443419) Phthalocyanine (B1677752) Precursors

The creation of high-purity disodium phthalocyanine begins with the synthesis of its precursors, which primarily involves the formation of the phthalocyanine macrocycle and the subsequent introduction of sodium atoms.

Cyclotetramerization Reactions and Optimization

The foundational method for synthesizing the phthalocyanine ring is the cyclotetramerization of phthalonitrile or its derivatives. fudutsinma.edu.ngnih.gov This reaction involves the joining of four phthalonitrile units to form the characteristic 18-π electron conjugated macrocycle. nih.gov

The process is typically carried out in a high-boiling point solvent, such as glycerol, in the presence of a strong, non-nucleophilic base catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). fudutsinma.edu.ng The reaction proceeds under an inert atmosphere, for instance, argon, at reflux temperatures. fudutsinma.edu.ng A key indicator of a successful cyclotetramerization is the disappearance of the characteristic nitrile (-C≡N) vibration peak around 2230 cm⁻¹ in the infrared (IR) spectrum of the product. fudutsinma.edu.ng

Recent advancements have focused on developing more environmentally friendly synthetic routes. Solid-state synthesis, utilizing techniques like ball-milling and aging, has emerged as a "greener" alternative that significantly reduces the amount of high-boiling organic solvents required. aalto.fi These solid-state methods have shown high yields in the synthesis of phthalocyanines. aalto.fi

Parameter Conventional Solvent-Based Method Solid-State Method
Starting Material Phthalonitrile derivativePhthalonitrile derivative
Solvent High-boiling solvent (e.g., glycerol)Minimal or no solvent
Catalyst Strong base (e.g., DBU)Often a metal template (e.g., Zn(OAc)₂)
Reaction Conditions Reflux temperature under inert atmosphereBall-milling and aging at controlled temperature and humidity
Environmental Impact Use of flammable, corrosive, and bioactive solventsReduced solvent use, leading to a greener process

Direct Metallation Strategies for Na₂Pc Formation

Direct metallation is a technique used to insert a metal ion into the central cavity of a pre-formed metal-free phthalocyanine (H₂Pc) molecule. This method can be particularly useful for creating metallophthalocyanines on surfaces. The process involves the replacement of the two central hydrogen atoms of the H₂Pc molecule with a metal atom. researchgate.netresearchgate.net

In a typical surface-confined reaction, a monolayer of H₂Pc is first deposited on a substrate, such as a silver (Ag(111)) surface. Subsequently, the desired metal atoms, in this case, sodium, are coadsorbed onto the surface. researchgate.net The interaction between the metal atoms and the phthalocyanine monolayer leads to the formation of the metallophthalocyanine, Na₂Pc. researchgate.net This on-surface metalation can be monitored and confirmed using techniques like X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM). researchgate.net

This strategy offers precise control over the formation of metallophthalocyanine monolayers and is advantageous for creating clean interfaces in electronic devices.

Thin Film Deposition Techniques for this compound Systems

The properties and performance of this compound-based devices are highly dependent on the quality and morphology of the thin films. Various deposition techniques are employed to fabricate these films, each with its own set of advantages and challenges.

High-Vacuum Thermal Evaporation and Annealing Protocols

High-vacuum thermal evaporation, also known as physical vapor deposition (PVD), is a widely used technique for depositing thin films of phthalocyanines, particularly those with low solubility in common organic solvents. acs.orgnih.gov The process involves heating the source material (Na₂Pc powder) in a high-vacuum chamber (typically ~10⁻⁵ to 10⁻⁹ Torr) until it sublimes. researchgate.netscirp.org The vaporized molecules then travel and condense onto a substrate, forming a thin film. ias.ac.in

The properties of the resulting film, such as its crystallinity and molecular orientation, are strongly influenced by deposition parameters like the evaporation rate and the substrate temperature. scirp.org For instance, the thermal evaporation of metal-free phthalocyanine powder can lead to the formation of α-polycrystalline films. worldscientific.com

Post-deposition annealing is a crucial step to improve the structural and optical properties of the films. Annealing at elevated temperatures can induce a phase transition from the metastable α-phase to the more stable β-phase, which can affect the material's electrical conductivity and optical absorption characteristics. worldscientific.comacs.org

Deposition Parameter Influence on Film Properties Typical Values/Conditions
Vacuum Pressure Affects purity and mean free path of evaporated molecules.10⁻⁵ - 10⁻⁹ Torr
Evaporation Rate Influences crystallinity and surface morphology.Varies depending on material and desired film structure.
Substrate Temperature Controls molecular mobility and film growth mode.Can range from room temperature to several hundred degrees Celsius.
Annealing Temperature Promotes phase transitions and grain growth.e.g., Annealing at 623 K can induce α- to β-phase transition in H₂Pc. worldscientific.com
Annealing Duration Affects the completeness of phase transitions.Typically several hours.

Solution-Based Deposition Methods (e.g., Spin-coating, Langmuir-Blodgett)

For soluble phthalocyanine derivatives, solution-based deposition methods offer a cost-effective and scalable alternative to vacuum techniques. nih.gov These methods involve dissolving the phthalocyanine material in a suitable solvent and then applying the solution to a substrate. nih.gov

Spin-coating: This technique involves dispensing the solution onto a rotating substrate. The centrifugal force spreads the solution evenly, and subsequent solvent evaporation leaves a uniform thin film. The film thickness can be controlled by the solution concentration and the spinning speed.

Langmuir-Blodgett (LB) and Langmuir-Schaefer (LS) Techniques: These methods are used to create highly ordered monomolecular layers. scielo.br An amphiphilic phthalocyanine derivative is spread on a liquid subphase (usually water), and the resulting monolayer is then transferred to a solid substrate. scielo.br The layer-by-layer (LbL) assembly is a related technique that allows for the controlled deposition of multiple layers. scielo.brsabanciuniv.edu

Drop-casting: This is a simple method where a droplet of the phthalocyanine solution is placed on the substrate and the solvent is allowed to evaporate slowly. nih.gov

The morphology of films produced by these methods can vary significantly, from nanoribbons to crystallized rod-like features, depending on the specific technique and deposition parameters. researchgate.net

Electrochemical Deposition Approaches for Phthalocyanine Layers

Electrochemical deposition is another powerful technique for forming thin films of certain phthalocyanine derivatives. acs.org This method is particularly suitable for molecules that possess electrochemically active functional groups. acs.orgnih.gov

The process involves the use of an electrochemical workstation with a three-electrode system. The phthalocyanine derivative is dissolved in an electrolyte solution, and a potential is applied to the working electrode (the substrate). acs.orgnih.gov This potential induces an electrochemical reaction, causing the phthalocyanine molecules to deposit onto the substrate surface. The thickness and morphology of the deposited layer can be controlled by parameters such as the potential range, scan rate, and the number of deposition cycles. acs.orgnih.gov

Influence of Fabrication Parameters on this compound Material Architecture

The architecture of this compound (Na₂Pc) materials at the micro- and nanoscale is critically dependent on the selection of fabrication techniques and the precise control of process parameters. These parameters directly influence the material's morphology, crystallinity, and molecular orientation, which in turn dictate its electronic and optical properties for use in various devices. nih.govresearchgate.netnih.gov

Thin films of Na₂Pc are commonly fabricated using high-vacuum thermal evaporation (HVTE), a method that allows for controlled deposition onto various substrates. nih.govresearchgate.net The resulting architecture of these films is highly sensitive to several key parameters during and after deposition.

Deposition and Substrate Conditions:

The conditions of the substrate and the deposition rate are fundamental in determining the final structure of the film. For the broader class of metal phthalocyanines (MPcs), to which Na₂Pc belongs, these relationships have been well-established.

Substrate Temperature: This parameter significantly affects nucleation and crystal growth. Substrate temperatures in the range of 30–120 °C typically promote the formation of morphologies with large, regular crystals and minimal separation between grains. nih.gov Conversely, at higher temperatures (above 200 °C), the sticking coefficient of the deposited material decreases, which limits nucleation and results in a sparse network of very large crystallites. nih.gov

Substrate Surface: The physical and chemical properties of the substrate surface play a crucial role. For instance, Na₂Pc thin films deposited on poly(ethylene terephthalate) (PET) have been used to create flexible electronic devices. nih.gov The surface roughness can decrease the energy barrier for nucleation, leading to the formation of smaller grains. nih.gov Furthermore, altering the surface chemistry, for example through the use of self-assembled monolayers (SAMs), is a common strategy to influence the morphology and molecular orientation of phthalocyanine films. nih.gov Studies on Na₂Pc have shown that while the powder form has a polycrystalline nature with a triclinic structure, thin films prepared by thermal evaporation can result in an amorphous structure. researchgate.net

Post-Deposition Treatments and Architectural Modification:

After the initial fabrication, post-deposition treatments can be employed to further modify the material's architecture and properties.

Thermal Annealing: This process can be used to optimize the behavior of Na₂Pc-based devices. However, in studies of flat heterojunction devices involving Na₂Pc and tetracyano-π-quinodimethane (TCNQ), thermal annealing was observed to have only a small effect on the electrical properties. nih.gov The threshold voltage showed a minor decrease from 1.203 V to 1.147 V, indicating subtle changes at the interface or within the film's structure. nih.gov

Plasma Etching: While not specifically documented for Na₂Pc, studies on related copper phthalocyanine (CuPc) demonstrate the dramatic architectural changes possible with post-processing techniques. Argon plasma etching has been shown to transform a planar film surface into an array of nanopillars with diameters under 20 nm. mdpi.com This method of nanostructuring is a powerful example of how a fabrication parameter can fundamentally alter the material architecture to create high-surface-area structures desirable for applications like photovoltaics. mdpi.com

Resulting Architectures and Properties:

The choice of fabrication parameters allows for the creation of distinct material architectures with tailored properties. For example, in Na₂Pc-based devices, different junction architectures lead to significant variations in electronic performance. A dispersed heterojunction architecture between Na₂Pc and TCNQ was found to yield considerably larger current density values than a flat heterojunction. nih.gov This is reflected in the charge mobility and barrier height, which are key performance indicators for electronic devices.

Interactive Data Table 1: Comparison of Electronic Properties for Different Na₂Pc Device Architectures

Device ArchitectureBarrier Height (eV)Charge Mobility (m²/Vs)
Flat Heterojunction1.02410⁻¹⁰
Dispersed Heterojunction0.90910⁻⁹

This table summarizes data from a comparative study on Na₂Pc-TCNQ devices, highlighting the superior performance of the dispersed heterojunction architecture. nih.gov

Interactive Data Table 2: General Influence of Fabrication Parameters on Phthalocyanine Film Architecture

Fabrication ParameterSettingResulting Material Architecture
Substrate TemperatureLow (30-120 °C)Large, regular crystals; minimal grain separation nih.gov
High (>200 °C)Sparse network of very large crystallites nih.gov
Deposition RateLow (0.01–5 Å s⁻¹)High crystallinity; large crystallites nih.gov
HighAmorphous or low-crystallinity nih.gov
Deposition MethodThermal EvaporationAmorphous thin films (for Na₂Pc) researchgate.net
Post-Deposition TreatmentPlasma EtchingNanopillar arrays (for CuPc) mdpi.com

This table provides a general overview of how key fabrication parameters influence the final morphology and crystallinity of metal phthalocyanine films.

Advanced Spectroscopic and Structural Characterization of Disodium Phthalocyanine

Vibrational Spectroscopy Investigations of Disodium (B8443419) Phthalocyanine (B1677752)

Vibrational spectroscopy provides profound insights into the bonding and structural arrangement of molecules by analyzing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and bonding arrangements within a molecule. The FTIR spectrum of phthalocyanine compounds is characterized by a series of distinct absorption bands corresponding to the vibrations of their complex macrocyclic structure. researchgate.netresearchgate.net

Key vibrational bands observed in the FTIR spectra of metallophthalocyanines, which are structurally analogous to disodium phthalocyanine, are attributed to specific molecular motions. For instance, bands in the region of 1288 cm⁻¹ and 1163 cm⁻¹ are typically assigned to the C-N stretching vibrations within the isoindole and pyrrole (B145914) moieties, respectively. researchgate.net The stretching vibration of the C-C bond in the isoindole ring is often observed around 1332 cm⁻¹. researchgate.net The disappearance of N-H stretching and bending vibrations, which are present in metal-free phthalocyanine (around 3289 cm⁻¹ and 1006 cm⁻¹), is a clear indicator of the replacement of the central hydrogen atoms with metal ions, in this case, sodium. researchgate.net

The structural integrity of this compound can be monitored using FTIR, as changes in the spectra can indicate molecular transformations or degradation. researchgate.net For example, the formation of coordination bonds or changes in the crystalline phase upon annealing can lead to shifts in peak positions and changes in peak intensities. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for Metallophthalocyanines

Wavenumber (cm⁻¹) Vibrational Assignment Reference
~3289 N-H Stretching (in metal-free Pc) researchgate.net
~1607 C=C Stretching (Aromatic) researchgate.net
~1332 C-C Stretching (Isoindole) researchgate.net
~1288 C-N Stretching (Isoindole) researchgate.net
~1163 C-N Stretching (Pyrrole) researchgate.net
~1078 C-H Bending (In-plane) researchgate.net
~1050 Inactive C-N vibration activated by complex formation researchgate.net

Raman spectroscopy, which is complementary to FTIR, provides information about the vibrational modes of a molecule based on inelastic scattering of monochromatic light. The Raman spectra of metallophthalocyanines exhibit a series of characteristic peaks that are sensitive to the molecular structure and the central metal ion. rsc.orgbohrium.com

The vibrational modes of phthalocyanines can be categorized as in-plane and out-of-plane vibrations. researchgate.net The Raman spectra are often dominated by in-plane vibrations, with B1g modes typically being the most intense. rsc.orgbohrium.com The frequency of certain vibrational modes, particularly those involving the C-N-C bridges of the macrocycle, is sensitive to the size of the central metal ion. rsc.orgbohrium.com This sensitivity allows for the use of Raman spectroscopy as a tool to probe the coordination environment of the sodium ions in this compound.

The region between 1350 and 1550 cm⁻¹ in the Raman spectrum is particularly sensitive to the central metal atom and can serve as a unique "fingerprint" for different metallophthalocyanines. rsc.orgbohrium.com Vibrations in this region are associated with the stretching of the isoindole ring. researchgate.net For instance, a prominent peak around 1520-1535 cm⁻¹ is often attributed to the C-N-C stretching in the isoindole ring. researchgate.net Other characteristic Raman vibrations for metallophthalocyanines include macrocycle deformation (~692 cm⁻¹), C-H and C-C-C deformation (~749 cm⁻¹), and pyrrole ring deformation (~1331 cm⁻¹). researchgate.net

Table 2: Key Raman Active Vibrational Modes for Metallophthalocyanines

Wavenumber (cm⁻¹) Vibrational Assignment Reference
~1530 C-N-C Stretching (Isoindole ring) researchgate.net
~1460 Isoindole Ring Stretching researchgate.net
~1331 Pyrrole Ring Deformation researchgate.net
~1130 C-C Stretching and C-H Deformation researchgate.net
~749 C-H and C-C-C Deformation researchgate.net

Structural Elucidation via X-ray Diffraction (XRD)

X-ray diffraction (XRD) is an indispensable technique for investigating the crystalline structure of materials, providing information on phase composition, crystallinity, and crystallite orientation.

Phthalocyanine compounds are known to exhibit polymorphism, meaning they can exist in different crystalline forms. The most common polymorphs are the α-phase (alpha) and the β-phase (beta). The β-phase is generally the more thermodynamically stable form. mdpi.com These different crystalline phases can be readily distinguished by their characteristic XRD patterns. researchgate.net

In powder form, this compound is expected to be polycrystalline, consisting of a large number of small, randomly oriented crystallites. The XRD pattern of a polycrystalline powder will show a series of diffraction peaks at specific 2θ angles, which are determined by the crystal lattice parameters according to Bragg's Law. utah.edu The presence of sharp, well-defined peaks is indicative of a highly crystalline material, while broad, diffuse features, often referred to as an "amorphous halo," suggest the presence of a disordered or amorphous phase. utah.edu

Some metallophthalocyanines have also been observed to crystallize in a triclinic structure, in addition to the more common monoclinic structures of the α and β phases. infn.it The specific crystalline phase adopted by this compound will depend on the synthesis and processing conditions. For example, vacuum sublimation often leads to the formation of the β-polymorph, while deposition onto a substrate can result in the α-polymorph.

When this compound is deposited as a thin film, the crystallites may not be randomly oriented. Instead, they can exhibit a preferential orientation, or texture, with certain crystallographic planes aligned parallel to the substrate surface. This orientation is crucial as it can significantly influence the optical and electronic properties of the film. ucsd.edu

XRD is the primary technique used to determine the preferential orientation of crystallites in thin films. mdpi.com By comparing the relative intensities of the diffraction peaks in the XRD pattern of a thin film to that of a randomly oriented powder, the preferred orientation can be identified. For example, if a particular (hkl) reflection is significantly more intense in the thin film pattern, it indicates that the (hkl) planes are preferentially oriented parallel to the substrate. rigaku.com

For a more detailed analysis, in-plane XRD can be employed to probe the orientation of crystallographic axes within the plane of the film. rigaku.com This technique is particularly useful for understanding anisotropic properties in thin films. The degree of preferred orientation can be quantified by analyzing the full width at half-maximum (FWHM) of the rocking curve for a specific diffraction peak. A smaller FWHM value corresponds to a higher degree of orientation.

Surface Morphology and Film Topography Characterization

The surface morphology and topography of this compound thin films play a critical role in their performance in various applications. Techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are commonly used to visualize and quantify the surface features at the nanoscale. spectraresearch.com

AFM provides three-dimensional topographical images of the film surface with very high resolution, allowing for the characterization of features such as grain size, surface roughness, and the presence of defects. spectraresearch.commdpi.com The morphology of phthalocyanine films is highly dependent on the deposition conditions, such as substrate temperature and deposition rate, as well as any post-deposition annealing treatments. researchgate.net

For instance, films deposited at room temperature may consist of small, circular crystallites, while annealing at higher temperatures can lead to the formation of larger, elongated crystallites. infn.it The transformation between different crystalline phases (e.g., α to β) upon annealing is often accompanied by significant changes in the surface morphology. researchgate.net SEM can also be used to study the surface topography, and in some cases, can reveal the formation of larger-scale structures such as nanopillars, which can be formed, for example, by plasma etching of the film. mdpi.com The characterization of surface morphology is essential for understanding and controlling the properties of this compound thin films.

Atomic Force Microscopy (AFM) for Nanoscale Features

Atomic Force Microscopy (AFM) is a powerful tool for analyzing the surface topography of this compound thin films at the nanoscale. Studies utilizing AFM have revealed that thermally evaporated thin films of this compound derivatives are homogeneous and compact. scirp.org This technique allows for the detailed visualization of surface morphology, providing insights into the growth and organization of the molecular films. High-resolution AFM can even achieve submolecular-resolution topographic images of phthalocyanine monolayers, offering a deeper understanding of the molecular arrangement on a substrate. While specific studies providing a comprehensive nanoscale feature analysis solely for this compound are limited, the application of AFM to the broader class of metal-phthalocyanines demonstrates its capability to resolve individual molecules and their packing, which is crucial for understanding the structure-property relationships in thin-film devices.

Scanning Electron Microscopy (SEM) for Microstructural Analysis

Scanning Electron Microscopy (SEM) is employed to investigate the microstructural characteristics of this compound films. This technique provides valuable information about the surface morphology over larger areas compared to AFM. Analysis of this compound derivative thin films using SEM complements AFM data by offering a broader view of the film's uniformity and identifying any larger-scale features or defects. scirp.org For instance, in studies of related amorphous dilithium (B8592608) phthalocyanine thin films, SEM has been used to visualize the surface, revealing details about the film's texture and grain structure. The combination of both SEM and AFM provides a comprehensive understanding of the film's structure from the micrometer to the nanometer scale.

Electronic Structure Characterization of this compound Systems

The electronic structure of this compound is fundamental to its semiconducting and optical properties. Techniques such as photoelectron spectroscopy are pivotal in mapping the occupied electronic states of the molecule.

UPS, on the other hand, probes the valence electronic states, providing information about the highest occupied molecular orbital (HOMO) and the valence band structure. High-resolution UPS measurements on phthalocyanine thin films have been used to observe the fine structure of the HOMO band. Although specific UPS spectra for this compound were not found in the reviewed literature, the technique is broadly applied to characterize the energy level alignment at interfaces in organic electronic devices containing phthalocyanines.

UV-Visible-Near Infrared (UV-Vis-NIR) Absorption and Optical Transition Studies

The interaction of this compound with electromagnetic radiation in the UV-Vis-NIR range provides critical information about its electronic transitions and optical properties.

The electronic absorption spectrum of this compound, like other metal phthalocyanines, is characterized by two prominent absorption regions: the Q band in the visible region and the Soret (or B) band in the near-ultraviolet region. scirp.orgnih.gov These bands arise from π–π* transitions within the 18-π electron system of the phthalocyanine macrocycle. nih.gov

The Q band, which is responsible for the intense color of phthalocyanines, is attributed to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). uab.edu For this compound, a strong visible band has been reported at approximately 656 nm (1.89 eV). scirp.org In derivatives of this compound, the peak of the Q band has been observed between 1.79 eV and 1.83 eV and is assigned to the first π–π* transitions on the phthalocyanine macrocycle. scirp.org

The Soret band is a higher energy absorption that has been observed for this compound with two broad bands near the UV region at 370 nm (3.35 eV) and 328 nm (3.78 eV), which are assigned as the B1 and B2 bands. scirp.org

UV-Vis Absorption Bands of this compound and its Derivatives
CompoundBandPeak Position (nm)Peak Position (eV)Assignment
This compoundQ6561.89π–π* transition
B13703.35
B23283.78
This compound Derivative (L1)Q-1.80First π–π* transition
This compound Derivative (L2)Q-1.79First π–π* transition
This compound Derivative (L3)Q-1.83First π–π* transition

The optical band gap is a crucial parameter for semiconducting materials, as it determines their potential applications in optoelectronic devices. For this compound thin films, the optical properties have been studied in the wavelength range of 200–2500 nm. bohrium.com The analysis of the absorption coefficient suggests that the optical transitions are of the indirect allowed type. bohrium.com

One study on this compound thin films estimated the onset gap to be 1.31 eV and the optical gap to be 2.25 eV. bohrium.com Another investigation on dimetallo-phthalocyanine-complex thin films, including sodium-containing variants, found the optical band gap values to be around 1.4 - 1.6 eV. nih.gov Furthermore, theoretical calculations based on density functional theory (DFT) have estimated the theoretical bandgap between the HOMO and LUMO of this compound to be 1.3 eV. bohrium.com

Optical Band Gap and Onset Gap of this compound
ParameterValue (eV)MethodTransition Type
Onset Gap1.31ExperimentalIndirect Allowed
Optical Gap2.25Experimental
Optical Band Gap~1.4 - 1.6Experimental
Theoretical Band Gap (HOMO-LUMO)1.3DFT Calculation-

Spectroscopic Examination of Optical Transitions (Direct, Indirect Allowed)

The optical properties of this compound (Na₂Pc), particularly in the form of thin films, have been extensively investigated using spectrophotometric techniques across the UV-Vis-NIR spectrum. ias.ac.inresearchgate.net These studies are crucial for understanding the electronic structure and determining parameters that describe electronic transitions, such as the band gap. scirp.organahuac.mx The electronic absorption spectrum of Na₂Pc is characteristic of metallophthalocyanines, dominated by two principal absorption regions: the Q-band in the visible range (around 600-700 nm) and the B-band (or Soret band) in the near-ultraviolet range (around 300-400 nm). ias.ac.inscirp.org

These distinct absorption bands arise from π-π* transitions within the highly conjugated 18 π-electron macrocyclic ring. ias.ac.inscirp.org The Q-band is attributed to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), while the B-band originates from transitions involving deeper π levels to the LUMO. scirp.organahuac.mx Specifically for Na₂Pc thin films, a strong Q-band has been observed around 656 nm (1.89 eV), with two broader B-bands identified near 370 nm (3.35 eV) and 328 nm (3.78 eV). ias.ac.in

Analysis of the absorption coefficient (α) derived from these spectra allows for the determination of the nature of the optical transitions. For this compound thin films, the absorption coefficient in the absorption region indicates that the electronic transitions are predominantly indirect allowed transitions. ias.ac.inresearchgate.net This means that the transition of an electron from the valence band maximum to the conduction band minimum involves a change in both energy and momentum, requiring the assistance of a phonon.

The optical band gap (Eg), a key parameter for semiconductor materials, has been estimated for Na₂Pc using various models. Studies have reported several values for the optical energy gap, which can be attributed to indirect electronic interband transitions. researchgate.netscirp.org For thermally evaporated Na₂Pc thin films, the indirect fundamental activation energy was estimated to be between 1.55 and 1.59 eV. ias.ac.in Another study on Na₂Pc thin films determined the onset gap to be 1.31 eV and the optical gap for the indirect allowed transition to be 2.25 eV. researchgate.net The Urbach energy, which is an indicator of the structural disorder in the material, was estimated to be 0.41 eV for these films. researchgate.net

Table 1: Optical Transition and Band Gap Data for this compound Thin Films

Parameter Reported Value (eV) Transition Type Source
Fundamental Activation Energy 1.55 - 1.59 Indirect ias.ac.in
Onset Gap 1.31 Indirect Allowed researchgate.net
Optical Gap (Eg) 2.25 Indirect Allowed researchgate.net
Urbach Energy 0.41 - researchgate.net
Q-Band Transition 1.89 π-π* ias.ac.in
B1-Band Transition 3.35 π-π* ias.ac.in

Chiroptical Properties and Circular Dichroism (CD) Spectroscopy

Chiroptical properties refer to the differential interaction of a substance with left and right circularly polarized light, with circular dichroism (CD) spectroscopy being a primary technique for their investigation. acs.org While phthalocyanines, as a class of molecules, have been subjects of chiroptical studies, particularly when rendered chiral through substitution or supramolecular assembly, specific research on the intrinsic chiroptical properties of unsubstituted this compound is not extensively documented in the scientific literature. acs.orgnih.gov

CD spectroscopy is a powerful tool for analyzing the structure of chiral molecules and their aggregates. acs.org For phthalocyanine derivatives, CD signals are largely influenced by peripheral substituents and the spatial arrangement of the molecules. mdpi.com For instance, studies on cobalt(II) phthalocyanine disodium disulfonate have shown that its interaction with a chiral matrix like DNA induces optical activity in the phthalocyanine's absorption bands. nih.govacs.org Similarly, silicon phthalocyanines functionalized with chiral units have been shown to form thin films with measurable and controllable chiroptical properties. nih.gov

However, the this compound molecule itself, without chiral substituents, is achiral due to its D4h point group symmetry. In its isolated, non-aggregated state, it is not expected to exhibit a circular dichroism signal. Chiroptical properties could potentially emerge in the solid state if the molecules arrange into a stable, chiral supramolecular assembly. nih.gov There is currently a lack of specific studies focusing on the circular dichroism spectroscopy of thin films or solutions of pure, unsubstituted this compound to confirm the presence or absence of such induced chirality.

Table 2: List of Chemical Compounds

Compound Name
This compound
Cobalt(II) phthalocyanine disodium disulfonate

Theoretical and Computational Chemistry Approaches to Disodium Phthalocyanine

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as molecules and condensed phases. It has been effectively applied to study disodium (B8443419) phthalocyanine (B1677752) and its related complexes.

A fundamental step in computational studies is the optimization of the molecular geometry to find the most stable arrangement of atoms. For disodium phthalocyanine, DFT calculations have been employed to determine its optimized structure. nih.gov One common approach involves using the B3PW91 method, which combines Becke's three-parameter hybrid exchange functional with the Perdew-Wang 91 correlation functional. nih.govmdpi.commdpi.compreprints.orgnih.gov The 6-31G** basis set is often used in these calculations to provide a good balance between accuracy and computational cost. nih.govmdpi.com

These computational optimizations are not limited to the isolated Na₂Pc molecule. They are also extended to study its interactions with other molecules. For instance, the geometry of a coupled system of Na₂Pc and tetracyano-π-quinodimethane (TCNQ) has been optimized using DFT to investigate their electronic relationship. nih.govmdpi.comrciueducation.org In such studies, frequency calculations are typically performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. nih.govmdpi.comnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. DFT calculations are instrumental in determining the energy levels of these orbitals for this compound. nih.govresearchgate.net

For Na₂Pc, the calculated HOMO energy is approximately -4.789 eV. nih.gov In a complex with TCNQ, the HOMO is predominantly located on the Na₂Pc moiety, while the LUMO is localized on the TCNQ molecule. nih.govresearchgate.net This spatial distribution of the frontier orbitals is crucial for understanding charge transfer processes in such systems. The energy values of HOMO and LUMO are essential for predicting the behavior of Na₂Pc in electronic devices, as they determine the energy barriers for charge injection and transport. nih.gov

Calculated HOMO and LUMO Energies for this compound and Related Complexes
CompoundHOMO Energy (eV)LUMO Energy (eV)Reference
This compound (Na₂Pc)-4.789Not Specified nih.gov
Na₂Pc + TCNQNot SpecifiedNot Specified nih.govresearchgate.net

The energy difference between the HOMO and LUMO levels provides a theoretical estimate of the band gap of a molecule. nih.govresearchgate.net This is a key parameter that characterizes a material as a semiconductor and influences its optical and electrical properties. DFT calculations have been used to predict the theoretical band gap of this compound.

One computational study estimated the theoretical band gap of Na₂Pc to be 1.3 eV. researchgate.netresearchgate.net In the context of a Na₂Pc-TCNQ complex, the theoretical band gap is also calculated and compared with experimental values obtained from optical measurements. nih.gov The theoretical band gap, alongside the HOMO and LUMO energy levels, provides valuable information for analyzing the behavior of Na₂Pc in electronic device applications. nih.gov

Molecular Dynamics Simulations of this compound Interactions

While specific molecular dynamics (MD) simulations focused solely on this compound are not extensively documented in the provided search results, the methodology has been applied to study the behavior of other phthalocyanine systems, offering insights into the potential applications for Na₂Pc. MD simulations are a computational method for studying the physical movements of atoms and molecules over time.

For instance, ab initio molecular dynamics (AIMD) simulations have been used to assess the stability of other metal-doped phthalocyanine monolayers at room temperature. nih.govresearchgate.net These simulations track the fluctuations in temperature and potential energy over a set period, providing evidence of the material's structural integrity. nih.gov In another study, MD simulations were combined with time-resolved spectroscopy to investigate the different conformations of a Cu(II)-phthalocyanine dyad, revealing both extended and folded structures. rsc.org Furthermore, MD has been coupled with electronic structure calculations to explore exciton (B1674681) transport properties in phthalocyanine molecular crystals, highlighting the significant fluctuations of excitonic couplings due to thermal motions. virascience.com These examples demonstrate the utility of MD simulations in understanding the dynamic behavior and stability of phthalocyanine-based materials, a methodology that is applicable to the study of this compound and its interactions.

Modeling of Supramolecular Interactions and Aggregation

The tendency of phthalocyanine molecules to aggregate is a critical factor influencing their properties and performance in various applications. Computational modeling provides a means to understand the nature of these supramolecular interactions.

For this compound, theoretical calculations have been used to simulate its interaction with TCNQ. nih.govmdpi.comrciueducation.org These studies, employing DFT with dispersion force analysis, have shown that the interaction between Na₂Pc and TCNQ occurs through weak interactions, specifically hydrogen bonds with bond lengths of 2.94 and 3.13 Å. nih.govmdpi.comrciueducation.org The average energy of these bonds has been estimated to be around 8.8 kcal/mol. nih.gov

More broadly, the aggregation of phthalocyanines is often driven by π-π stacking interactions between the planar macrocycles. researchgate.net DFT calculations on zinc phthalocyanine (ZnPc) dimers and trimers have been used to identify stable aggregated conformations, revealing that stacked structures with a slight displacement are energetically favorable. rsc.org Molecular dynamics simulations have also been employed to gain deeper insights into the self-assembly process of phthalocyanine-peptide conjugates, showing how they can form different supramolecular structures such as nanofibrils or nanoparticles depending on the assembly pathway. chinesechemsoc.org These computational approaches are valuable for understanding and predicting the aggregation behavior of this compound.

Computational Studies of Charge and Energy Transfer Mechanisms

Computational methods are essential for elucidating the mechanisms of charge and energy transfer in phthalocyanine-based systems, which are fundamental to their function in optoelectronic devices.

In the case of the this compound-TCNQ system, DFT calculations have shown that the HOMO is localized on the Na₂Pc and the LUMO on the TCNQ, indicating a pathway for charge transfer from the phthalocyanine to the acceptor molecule. nih.gov This charge transfer is facilitated by the supramolecular interactions between the two molecules. nih.govmdpi.comrciueducation.org

More general computational studies on phthalocyanines have provided deeper insights into these mechanisms. For example, theoretical investigations of zinc phthalocyanine aggregates using a non-Markovian stochastic Schrödinger equation have explored the dynamics of Frenkel excitons and charge transfer states, revealing how aggregation influences their relative energy alignment. acs.org Kinetic Monte Carlo simulations based on X-ray crystal structures have been used to investigate the charge transport properties of other phthalocyanine crystals, demonstrating how chemical modifications can tune the dimensionality of charge transport. squarespace.com Furthermore, femtosecond transient absorption measurements combined with theoretical modeling have been used to study the excited state dynamics of various phthalocyanines, identifying processes such as intersystem crossing and the formation of triplet states. rsc.orgacs.orgnih.gov These computational approaches provide a framework for understanding and predicting the charge and energy transfer properties of this compound.

Electronic and Optoelectronic Phenomena in Disodium Phthalocyanine Systems

Fundamental Charge Transport Mechanisms in Disodium (B8443419) Phthalocyanine-Based Films

The movement of charge carriers through thin films of disodium phthalocyanine (B1677752) is a critical determinant of its performance in electronic devices. This process is governed by the inherent molecular properties of Na₂Pc and the morphology of the film.

The dominant charge transport mechanism in bulk disodium phthalocyanine has been identified as the correlated barrier hopping (CBH) model. researchgate.net This model is frequently used to describe AC conductivity in organic semiconductors.

In thin-film device configurations, the charge carrier mobility is a key parameter. Studies on flexible diodes incorporating Na₂Pc have revealed that the device architecture significantly influences carrier mobility. For instance, in heterojunction devices with tetracyano-π-quinodimethane (TCNQ), the charge mobility was found to differ by an order of magnitude between a flat heterojunction and a dispersed heterojunction architecture. nih.gov The dispersed heterojunction, where Na₂Pc and TCNQ are mixed, exhibited higher current densities, which is attributed to an improved charge mobility. nih.gov

Table 1: Carrier Mobility in this compound-Based Heterojunction Devices

Device ArchitectureCharge Mobility (m²/Vs)
Flat Heterojunction10⁻¹⁰
Dispersed Heterojunction10⁻⁹

Data sourced from a comparative study of Na₂Pc-TCNQ based organic diodes. nih.gov

The interface between this compound and other materials in a heterojunction device creates an energy barrier that charge carriers must overcome. The height of this barrier is a crucial factor influencing the electrical characteristics of the device. In Na₂Pc/TCNQ heterojunctions, the barrier height was found to be lower in a dispersed heterojunction compared to a flat one. nih.gov This reduction in barrier height in the mixed film is associated with the higher current density observed in that device configuration. nih.gov Thermal annealing has been shown to have a minor effect on the barrier height in these devices. nih.gov

Table 2: Barrier Heights in this compound-Based Heterojunction Devices

Device ArchitectureBarrier Height (eV)
Flat Heterojunction1.024
Dispersed Heterojunction0.909

Barrier heights determined for Na₂Pc-TCNQ heterojunctions. nih.gov

Electrical Conductivity Studies (AC and DC)

The electrical conductivity of this compound has been investigated under both alternating current (AC) and direct current (DC) conditions. AC conductivity studies on bulk Na₂Pc in pellet form, conducted over a frequency range of 45 Hz to 3.12 MHz and a temperature range of 303 K to 423 K, have shown that the charge carrier transport mechanism aligns with the correlated barrier hopping (CBH) model. researchgate.net A notable finding is that the thermal activation energy of AC conductivity decreases as the frequency increases. researchgate.net

DC electrical conductivity has been explored in thin films of mixed phthalocyanines, providing insights that are relevant to Na₂Pc systems. researchgate.net In devices based on Na₂Pc, the forward bias current density can reach values on the order of 10⁻⁶ to 10⁻⁵ A/cm², with the specific value being dependent on the device's architecture. nih.gov The non-planar structure of the Na₂Pc molecule, with sodium ions positioned out of the macrocycle plane, is thought to contribute to its enhanced conductivity. nih.gov

Dielectric Properties and Frequency Dependence

The dielectric properties of this compound are critical for its application in capacitors and other electronic components. The dielectric constant and dielectric loss of Na₂Pc have been shown to be dependent on both temperature and frequency. researchgate.net Studies on various metal phthalocyanines reveal that the real part of the dielectric constant, ε', often exhibits a strong variation with frequency, particularly at lower frequencies. najah.edu This frequency dependence can be described by a power law, ε' = Aωⁿ, where 'n' is a negative index. najah.edu As the frequency increases, the dielectric constant tends to decrease and eventually reaches a constant value. researchgate.net The relaxation mechanism in bulk this compound has been characterized as a non-Debye type. researchgate.net

Photoinduced Energy and Electron Transfer Dynamics in this compound Assemblies

Upon absorption of light, this compound assemblies can undergo a series of complex processes involving the transfer of energy and electrons. These photophysical phenomena are fundamental to their potential use in applications such as solar cells and photodynamic therapy.

In multicomponent systems involving phthalocyanines, photoexcitation can lead to efficient energy transfer between different molecular units. nih.gov For instance, in systems where a phthalocyanine is coupled with another chromophore, such as a porphyrin, energy transfer from the porphyrin to the phthalocyanine can occur upon selective excitation. nih.gov

The primary pathways for de-excitation following light absorption involve fluorescence and intersystem crossing to a triplet state. This triplet state can then transfer its energy to molecular oxygen, generating reactive singlet oxygen, a process central to photodynamic therapy. The dynamics of these processes are influenced by the specific molecular environment and the nature of the interacting species. In assemblies of phthalocyanine derivatives, both energy and electron transfer processes have been observed, with the efficiency of these pathways being tunable through the design of the supramolecular architecture. nih.gov Studies on related systems suggest that photoinduced energy transfer from a quantum dot to a phthalocyanine can also be a significant de-excitation pathway. nih.gov

Interfacial Electron Transfer Processes

The functionality of this compound (Na₂Pc) in electronic devices is heavily reliant on the charge transfer dynamics at interfaces with other materials. nih.govacs.org Phthalocyanines are well-regarded as effective systems for facilitating electron transfer processes. acs.org These processes, such as photoinduced electron transfer (PET) and intramolecular charge transfer (ICT), involve the movement of an electron from a donor to an acceptor molecule. nih.gov In the context of Na₂Pc-based systems, this typically occurs at the heterojunction between Na₂Pc and an electron-accepting material.

A key example of this is the interface between this compound and tetracyanoquinodimethane (TCNQ), a strong electron acceptor. In such a system, charge delocalization is facilitated by the planar nature of the phthalocyanine molecule, which allows for spatial overlapping of its electronic states with adjacent molecules. nih.gov This interaction can lead to the formation of charge-transfer complexes. Spectroscopic analysis of Na₂Pc and TCNQ systems reveals changes in vibrational frequencies, such as the C≡N stretching frequency in TCNQ, which indicates an interaction between the phthalocyanine and the acceptor molecule, potentially through hydrogen bonds. nih.gov

The efficiency of charge transfer is critically dependent on the electron-accepting properties of the macrocycle. nih.govacs.org For phthalocyanines in general, these properties can be tuned by introducing electron-withdrawing groups or by aza-substitution of the macrocycle, which makes the molecule more electron-deficient and enhances the charge transfer process. acs.org The kinetics of electron transfer reactions in phthalocyanine systems can be analyzed using the Marcus cross relationship. rsc.org Studies on related metal phthalocyanines have shown very large electron self-exchange rate constants (on the order of 10⁹ to 10¹¹ M⁻¹ s⁻¹), which is consistent with redox reactions centered on the phthalocyanine ring that involve minimal structural reorganization during the electron transfer event. rsc.org This inherent property of the phthalocyanine macrostructure is fundamental to the efficient interfacial electron transfer observed in devices incorporating Na₂Pc. rsc.org

Tunable Optical Responses and Non-Linear Optical Properties

This compound exhibits distinct optical properties rooted in the 18 π-electron aromatic system of the macrocycle. researchgate.netjchemrev.com Its absorption spectrum is characterized by two primary bands: the Soret band (or B band) in the UV region (around 350 nm) and the Q-band in the visible region (600–700 nm). researchgate.netfrontiersin.orgnih.gov The Q-band, which is responsible for the compound's intense blue-green color, arises from the π-π* electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.netnih.govdergipark.org.tr

The optical properties of Na₂Pc can be tuned based on its physical form and environment. For instance, in thin films, the optical response is influenced by the film's thickness and structure (amorphous or crystalline). researchgate.net Annealing treatments can also be used to optimize the electrical and optical behavior of Na₂Pc films. nih.gov Theoretical and experimental studies on Na₂Pc thin films have identified an onset optical gap of approximately 1.31 eV and an optical gap of 2.25 eV, with an Urbach energy of 0.41 eV. researchgate.net These parameters indicate that Na₂Pc thin films are suitable for various optoelectronic applications. researchgate.net

Optical Properties of this compound (Na₂Pc) Thin Films

Parameter Value Reference
Onset Optical Gap (Eg onset) 1.31 eV researchgate.net
Optical Gap (Eg opt) 2.25 eV researchgate.net
Urbach Energy 0.41 eV researchgate.net
Theoretical HOMO-LUMO Gap 1.3 eV researchgate.net
Q-band Absorption Peak ~628 nm nih.gov

Beyond linear absorption, the broader class of phthalocyanines is known for significant non-linear optical (NLO) properties, which arise from the high polarizability of the delocalized π-electrons when interacting with intense electromagnetic fields from lasers. frontiersin.orgacrhem.org Common NLO phenomena in phthalocyanines include reverse saturable absorption (RSA) and two-photon absorption (TPA), which are crucial for optical limiting applications. frontiersin.orgmdpi.com Optical limiting is a process where a material's transmittance decreases as the intensity of incident light increases, protecting sensitive optical sensors and the human eye from high-intensity laser radiation. mdpi.com The NLO response can be investigated using techniques like the Z-scan method, which can determine the sign and magnitude of the third-order nonlinearity. acrhem.orgacrhem.org While specific NLO coefficients for Na₂Pc are not detailed in the available research, the structural similarities to other phthalocyanines suggest its potential as an NLO material. frontiersin.orgresearchgate.net The ability to modify the phthalocyanine structure, for example by changing the central metal ion or adding peripheral substituents, provides a pathway to tune these NLO properties for specific applications. frontiersin.org

Supramolecular Architectures and Self Assembly of Disodium Phthalocyanine

Principles of Disodium (B8443419) Phthalocyanine (B1677752) Aggregation

The aggregation of phthalocyanine molecules is a well-documented phenomenon, leading to the formation of distinct supramolecular structures with altered photophysical and electronic properties compared to the monomeric species. This aggregation is largely influenced by the strong π-π interactions between the extensive aromatic macrocycles.

The self-assembly of phthalocyanine molecules in solution can lead to the formation of two primary types of aggregates: H-aggregates (face-to-face) and J-aggregates (edge-to-edge). These aggregates are characterized by their distinct spectroscopic signatures. H-aggregates typically exhibit a blue-shift in their Q-band absorption spectrum compared to the monomer, while J-aggregates show a red-shift.

The formation of these aggregates is a consequence of the excitonic coupling between the transition dipole moments of the constituent monomers. In H-aggregates, the parallel stacking of the phthalocyanine rings leads to a higher energy excited state, resulting in the observed blue-shift. Conversely, the head-to-tail arrangement in J-aggregates results in a lower energy excited state and a red-shifted absorption. While the formation of H- and J-aggregates is a general characteristic of phthalocyanines, the specific aggregation behavior of disodium phthalocyanine is influenced by factors discussed in the following section. The absence of bulky substituents and the presence of charged substituents can favor the formation of H-aggregates researchgate.net. The formation of J-aggregates is a less common phenomenon for phthalocyanines researchgate.net.

The aggregation of this compound is highly sensitive to the surrounding solvent environment. The polarity, viscosity, and coordinating ability of the solvent play crucial roles in mediating the intermolecular interactions. In general, polar solvents can promote the aggregation of phthalocyanines due to solvophobic effects, where the phthalocyanine molecules are driven together to minimize their contact with the solvent.

The nature of the substituents on the phthalocyanine ring also has a profound impact on aggregation. Bulky substituents can introduce steric hindrance, which can inhibit the close approach of the macrocycles and thus suppress aggregation rsc.orgresearchgate.net. Conversely, substituents capable of specific intermolecular interactions, such as hydrogen bonding, can promote and direct the self-assembly process. For instance, the introduction of sulfonic acid groups, which would be relevant to sulfonated forms of this compound, can influence aggregation in aqueous media chimia.ch. The aggregation behavior of various phthalocyanines in different solvents is a widely studied area, and the principles observed can be extended to understand the behavior of this compound.

Phthalocyanine DerivativeSolventObserved AggregationSpectroscopic Shift
Metal-free PhthalocyanineChloroform (B151607)Dimerization-
Copper PhthalocyanineWaterDimer and Monomer EquilibriumIsosbestic points observed
Zinc PhthalocyanineDMSO/WaterH-aggregatesBlue-shift

This table presents general observations on phthalocyanine aggregation, providing a framework for understanding the potential behavior of this compound under similar conditions.

Directed Self-Assembly of this compound

By carefully designing the molecular structure and controlling the experimental conditions, it is possible to direct the self-assembly of this compound into specific, well-ordered architectures. This control over the supramolecular organization is key to harnessing the collective properties of the assembled molecules.

The primary non-covalent interactions driving the self-assembly of phthalocyanines are π-π stacking and hydrogen bonding. The large, electron-rich π-system of the phthalocyanine macrocycle facilitates strong π-π stacking interactions, which are the main driving force for the formation of columnar structures researchgate.net. The strength and geometry of these interactions can be modulated by the introduction of peripheral substituents.

Hydrogen bonding provides a directional and specific interaction that can be used to control the orientation and packing of phthalocyanine molecules. Theoretical calculations on this compound have shown the potential for hydrogen bonding interactions with other molecules, which can influence its electronic properties and self-assembly semanticscholar.org. While direct experimental evidence for hydrogen bonding in pure this compound aggregates is not extensively detailed in the provided context, the principles of hydrogen bond-directed assembly are well-established in phthalocyanine chemistry.

The directed self-assembly of phthalocyanines can lead to the formation of a variety of ordered nanostructures, including nanofibers, nanorods, and thin films with controlled molecular orientation. These nanostructures often exhibit enhanced charge transport and photophysical properties compared to their disordered counterparts. The formation of these structures is a result of a hierarchical assembly process, where individual molecules first form primary aggregates, which then organize into larger, more complex architectures. The deposition of phthalocyanines on surfaces can induce specific packing and ordering, leading to the formation of thin films with well-defined structures worldscientific.comresearchgate.net. While specific studies on the formation of ordered nanostructures of this compound are not abundant, the general principles of phthalocyanine self-assembly suggest its capability to form such structures under appropriate conditions.

Hierarchical Assembly and Supramolecular Gels

The concept of hierarchical assembly extends the principles of self-assembly to multiple length scales, where molecules organize into primary structures, which in turn assemble into larger and more complex superstructures. This process can ultimately lead to the formation of macroscopic materials with ordered internal structures, such as supramolecular gels worldscientific.com.

Fabrication of Porphyrin/Phthalocyanine-Based Gels

Supramolecular gels containing phthalocyanine and porphyrin components are gaining significant interest for their diverse nanostructures and stimuli-responsive properties. nih.govfrontiersin.org These soft materials immobilize solvents within a network of self-assembled gelators, creating materials with potential applications in catalysis, sensing, and biomedicine. nih.govconsensus.app The fabrication of these gels generally follows two main strategies. nih.gov

The first and most fundamental method involves designing and synthesizing gelator molecules that contain phthalocyanine or porphyrin motifs. nih.gov In this approach, the π-conjugated macrocycles are functionalized with groups known to promote gelation, such as cholesterol, sugars, or amino acids. nih.govfrontiersin.org The self-assembly of these modified phthalocyanine molecules, driven by non-covalent interactions like π-π stacking and hydrogen bonding, leads directly to the formation of the gel network. nih.gov However, the synthesis and purification of these specialized gelators can be complex and challenging. frontiersin.org

A second, more versatile strategy involves the use of multicomponent systems where the phthalocyanine derivative is not the primary gelator. nih.gov In this method, a pre-existing supramolecular gel formed by other, simpler gelator molecules acts as a scaffold. The phthalocyanine molecules are then incorporated into this matrix, either through co-assembly with the primary gelators or by simple mixing. nih.gov This approach allows for the inclusion of phthalocyanines that cannot form gels on their own, expanding the range of functional molecules that can be integrated into these soft materials. nih.gov Strong π-π interactions between phthalocyanine molecules can facilitate the formation of organogels even with simple derivatives, such as a tetra-n-butyl peripheral substituted copper(II) phthalocyanine which forms gels in 1,2-dichlorobenzene. frontiersin.org

The resulting materials can be classified as hydrogels or organogels, depending on whether the immobilized solvent is water or an organic liquid. nih.gov The table below summarizes the primary strategies for constructing these functional gels.

Fabrication Strategy Description Key Considerations Reference
Phthalocyanine as Gelator Phthalocyanine molecules are chemically modified with functional groups (e.g., sugars, amino acids) that induce self-assembly into a gel network.Synthesis of the gelator molecule can be complex and low-yielding. nih.govfrontiersin.org
Multicomponent System (Co-assembly) Phthalocyanine molecules are included as a component in a co-assembly process with a primary, non-phthalocyanine gelator.Requires careful molecular design to ensure compatibility and formation of delicate supramolecular assemblies. nih.gov
Multicomponent System (Mixing) Phthalocyanine molecules are physically mixed into a pre-formed gel matrix created by a different gelator.The host gel must be stable and tolerant enough to incorporate the phthalocyanine without collapsing. nih.gov

Chiral Supramolecular Assemblies and Chirality Transfer

Chirality at the supramolecular level is a critical feature that can dictate the functional properties of molecular assemblies. While the basic phthalocyanine macrocycle is achiral, chirality can be introduced and transferred throughout a supramolecular structure, leading to the formation of helical or twisted assemblies. mdpi.comaip.org This transfer of chiral information from a molecular component to a macroscopic assembly is a key principle in supramolecular chemistry. aip.org

Several methods have been developed to induce chirality in phthalocyanine assemblies:

Chiral Substituents: One common approach is to attach chiral side chains or "tails" to the periphery of the phthalocyanine ring. researchgate.net In one study, a disk-shaped phthalocyanine derivative bearing chiral tails was shown to self-assemble in chloroform into long, right-handed helical fibers. researchgate.net In this process, the chirality of the side chains is transferred to the spatial arrangement of the phthalocyanine cores. Interestingly, these helical fibers can further self-assemble into coiled-coil aggregates with an opposite, left-handed helicity. researchgate.net

Axial Coordination: For metallophthalocyanines that allow for axial ligation (e.g., silicon phthalocyanine), chirality can be induced by coordinating a chiral ligand to the central metal atom. nih.gov Spectroscopic evidence confirms that the chirality from the ligand is transferred to the electronic structure of the entire phthalocyanine core. nih.gov

Surface-Induced Chirality: The interaction between achiral phthalocyanine molecules and a crystalline surface can also induce chirality. Nonplanar molecules like vanadyl phthalocyanine (VOPc) can adsorb onto a surface in a way that breaks their symmetry, leading to single-molecule chirality. aip.org This chirality at the monolayer level can then be transferred to subsequent layers, dictating the organizational chirality of the entire multilayer assembly. aip.org

The transfer of chirality is highly sensitive to environmental conditions. In the case of the phthalocyanine with chiral tails, the addition of potassium ions, which coordinate with crown ether functionalities on the molecule, was found to block the transfer of chirality from the tails to the cores, resulting in a loss of the assembly's helicity. researchgate.net This demonstrates a mechanism for externally switching the chiral state of the supramolecular structure. researchgate.net

The table below outlines various methods for inducing and transferring chirality in phthalocyanine-based systems.

Method of Chirality Induction Mechanism Example System Key Finding Reference
Chiral Side Chains Chiral functional groups attached to the phthalocyanine periphery guide the molecules into a helical arrangement during self-assembly.Crown-ether derived phthalocyanine with chiral tails in chloroform.Forms right-handed helical fibers that assemble into left-handed coiled-coils. Chirality transfer can be blocked by adding potassium ions. researchgate.net
Axial Ligation A chiral molecule is coordinated to the central metal of a metallophthalocyanine, imposing its chirality on the macrocycle.Silicon phthalocyanine with a chiral naphthalenediimide ligand.Chirality is successfully transferred to the Soret and Q-bands of the phthalocyanine core. nih.gov
Surface Adsorption Achiral, nonplanar phthalocyanine molecules adopt a chiral conformation upon adsorption onto a surface, which then templates further assembly.Vanadyl phthalocyanine (VOPc) on a Cd(0001) surface.Organizational chirality is transferred from a chiral void in the first layer to a chiral "windmill" protrusion in the second layer. aip.org

Advanced Research Applications of Disodium Phthalocyanine Based Materials

Disodium (B8443419) Phthalocyanine (B1677752) in Organic Electronic Devices

The application of disodium phthalocyanine (Na₂Pc) in organic electronic devices is a growing area of research, with studies focusing on its potential in flexible diodes and transistors.

Flexible Organic Diodes

Thin films of this compound have been successfully incorporated into flexible organic diodes, demonstrating promising electronic properties. Research has explored devices with both flat and dispersed heterojunction architectures, utilizing tetracyano-π-quinodimethane (TCNQ) as an electron acceptor. These devices were fabricated on flexible polyethylene (B3416737) terephthalate (B1205515) (PET) substrates via high-vacuum thermal evaporation.

In these diodes, a key finding is the electronic interaction between the Na₂Pc and TCNQ molecules, which is established through hydrogen bonds with lengths of 2.94 and 3.13 Å. researchgate.netacrhem.orgacrhem.orgnottingham.ac.ukresearchgate.net This interaction is crucial for the charge transport mechanism within the device.

Comparative studies have shown that flexible diodes with a dispersed heterojunction architecture exhibit significantly larger current density values compared to those with a flat heterojunction design. researchgate.netacrhem.orgacrhem.orgnottingham.ac.ukresearchgate.net The electrical properties are notably improved in the dispersed heterojunction configuration. researchgate.net For instance, the charge mobility in the dispersed heterojunction device was found to be 10⁻⁹ m²/Vs, an order of magnitude higher than the 10⁻¹⁰ m²/Vs observed in the flat heterojunction device. researchgate.netacrhem.orgacrhem.orgnottingham.ac.ukresearchgate.net Furthermore, the barrier height was lower in the dispersed device (0.909 eV) compared to the flat device (1.024 eV). researchgate.netacrhem.orgacrhem.orgnottingham.ac.ukresearchgate.net

Thermal annealing has been investigated as a post-treatment method to optimize device performance. In the case of the flat heterojunction device, thermal annealing resulted in a slight improvement in electrical properties, with the threshold voltage decreasing from 1.203 V to 1.147 V and the barrier height decreasing by 0.001 eV. researchgate.netacrhem.orgnottingham.ac.ukresearchgate.net

Performance Metrics of Flexible Organic Diodes Based on this compound
Device ArchitectureCharge Mobility (m²/Vs)Barrier Height (eV)Threshold Voltage (V) - Before AnnealingThreshold Voltage (V) - After Annealing
Flat Heterojunction10⁻¹⁰1.0241.2031.147
Dispersed Heterojunction10⁻⁹0.909--

Organic Field-Effect Transistors (OFETs)

While most metal phthalocyanines are insoluble and require vacuum vapor deposition for processing into Organic Field-Effect Transistors (OFETs), this compound is noted as an exception due to its solubility. nottingham.ac.uk This property allows for the use of solution-based processing techniques, such as spin-coating or inkjet printing, which can simplify and lower the cost of device fabrication.

Research into sulfonated metal phthalocyanines, which are sodium salts and thus analogous to this compound, has provided insights into the potential of these materials in OFETs. For example, sodium salts of various sulfonated metal phthalocyanines (MPcs), including nickel, copper, cobalt, zinc, and aluminum, have been used to create bottom-gate OFETs. nottingham.ac.uk A device made from a mixture of monosulfonated and disulfonated nickel phthalocyanine demonstrated a high hole mobility (μ) of 1.1 cm² V⁻¹ s⁻¹. nottingham.ac.uk However, these devices also exhibited relatively low ON/OFF current ratios of 10³, which is attributed to the inherent high conductivity and ionic nature of the films. nottingham.ac.uk

Further research is needed to fully explore and optimize the performance of OFETs based specifically on this compound, focusing on improving the ON/OFF ratio while leveraging its advantageous solution-processability.

This compound in Optoelectronic Systems

The distinct optical and electronic characteristics of this compound make it a candidate for various optoelectronic applications, including solar cells and optical limiting technologies.

Photovoltaic Applications (Organic Solar Cells, Dye-Sensitized Solar Cells)

Phthalocyanines, in general, are recognized for their potential in organic photovoltaic (OPV) devices due to their strong absorption in the visible and near-infrared regions of the solar spectrum. scirp.orgresearchgate.netmdpi.com They are often used as the electron donor material in heterojunction solar cells. researchgate.netmdpi.comutexas.edu The performance of phthalocyanine-based solar cells is influenced by factors such as the central metal atom and peripheral substituents, which can be modified to optimize the electronic structure and improve photovoltaic parameters like open-circuit voltage and conversion efficiency. scirp.org

In the context of dye-sensitized solar cells (DSSCs), phthalocyanines are considered promising sensitizers due to their high chemical, thermal, and light stability. researchgate.netresearchgate.net For a dye to be effective in a DSSC, it must have suitable energy levels for charge injection into the semiconductor (typically TiO₂) and for regeneration, as well as strong absorption across the visible and near-infrared spectrum. researchgate.net While extensive research has been conducted on various metal- and metalloid-containing phthalocyanines as sensitizers, specific performance data for DSSCs employing this compound is not yet widely reported. The solubility of this compound could be an advantage for its application in solution-processed DSSCs.

Optical Limiting Technologies

Optical limiters are materials that exhibit high transmittance at low input light intensities and low transmittance at high intensities, serving to protect sensitive optical components and sensors from damage by intense light sources. acrhem.org Phthalocyanines are a class of materials investigated for optical limiting applications due to their nonlinear optical properties, specifically reverse saturable absorption (RSA). acrhem.org

The mechanism behind the optical limiting behavior in phthalocyanines involves the absorption of photons, leading to the population of excited states. If the absorption cross-section of the excited state is larger than that of the ground state, the material's absorption increases with increasing light intensity, resulting in the limiting effect. acrhem.org The presence of heavy metal atoms in the phthalocyanine core can enhance intersystem crossing to the triplet state, which often has a long lifetime and a strong absorption, contributing to a more effective optical limiting response. acrhem.org

While the general principles of optical limiting in phthalocyanines are well-established, specific studies detailing the nonlinear absorption coefficients and optical limiting thresholds of this compound are necessary to fully assess its potential in this technological area.

This compound as Active Material in Chemical Sensors

Phthalocyanine-based materials have been extensively studied as the active layer in chemical sensors for the detection of various gases and volatile organic compounds. rsc.orgbohrium.commdpi.comnih.gov The sensing mechanism is typically based on a change in the electrical conductivity or other physical properties of the phthalocyanine film upon interaction with the target analyte. rsc.org The sensitivity and selectivity of these sensors can be tuned by modifying the central metal atom and the peripheral substituents of the phthalocyanine molecule. mdpi.comnih.gov

The interaction between the phthalocyanine and the gas molecules can be classified as irreversible chemical reactions, reversible charge transfer reactions, or physical sorption. rsc.org These interactions modulate the charge carrier concentration in the phthalocyanine film, leading to a measurable sensor response. For instance, phthalocyanine-based sensors have shown high sensitivity towards oxidizing gases. rsc.org

Given the inherent conductivity and potential for molecular interactions, this compound is a candidate material for chemical sensing applications. Its solubility could facilitate the fabrication of sensor devices through simple and scalable solution-based methods. However, detailed research focusing on the sensitivity, selectivity, response time, and recovery of this compound-based sensors for specific analytes is required to evaluate its performance in this field.

Gas Sensing Mechanisms and Selectivity Enhancement

Phthalocyanine-based materials are recognized for their capabilities as the active layer in chemical gas sensors. The primary mechanism of sensing involves the interaction of gas molecules with the phthalocyanine molecule, which results in a measurable change in the material's electrical conductivity or other physical properties. For metallophthalocyanines, the central metal atom plays a crucial role in the sensing mechanism. The gas molecule can act as an electron donor or acceptor, interacting with the metal center and altering the charge carrier concentration within the phthalocyanine film. nih.govbohrium.com

The introduction of sulfonate groups, as in this compound, can enhance gas sensing properties. These functional groups can increase the porosity and surface area of the material, providing more active sites for gas interaction. researchgate.net Furthermore, the electron-withdrawing nature of sulfonate groups can modulate the electronic properties of the phthalocyanine ring, thereby influencing its sensitivity and selectivity towards specific gases. rsc.org For instance, sulfonated copper phthalocyanine has demonstrated potential for the detection of chlorine (Cl2) at the parts-per-billion level at room temperature. researchgate.net The strong affinity of the sulfonate group for certain analytes can significantly enhance the sensor's selectivity. researchgate.net

The general mechanism for gas sensing in p-type semiconducting phthalocyanines involves the adsorption of atmospheric oxygen, which creates charge carriers (holes). When exposed to a reducing gas like ammonia (B1221849) (NH3), the gas molecules donate electrons, which recombine with the holes, leading to a decrease in conductivity. Conversely, oxidizing gases can increase conductivity. rsc.org The selectivity of these sensors can be further enhanced by modifying the phthalocyanine with specific functional groups that have a high affinity for the target gas molecule. rsc.org

Electrochemical Sensing Applications

The electrocatalytic properties of phthalocyanines make them excellent candidates for the modification of electrodes in electrochemical sensors. up.ac.za These sensors are utilized for the detection of a wide range of analytes in solution, including organic pollutants and heavy metals. up.ac.za The incorporation of water-soluble phthalocyanines, such as those with sulfonate groups, is particularly advantageous for applications in aqueous environments. up.ac.za

The mechanism of electrochemical sensing with phthalocyanine-modified electrodes involves the catalytic oxidation or reduction of the target analyte at the electrode surface. The phthalocyanine acts as a mediator, facilitating electron transfer between the electrode and the analyte. The central metal ion in the phthalocyanine complex is often the active site for the redox reaction. up.ac.za The nature of the substituents on the phthalocyanine ring can influence the redox potential of the metal center and, consequently, the sensor's sensitivity and selectivity. up.ac.za

For example, water-soluble iron(III) phthalocyanines with bulky sulfur-based substituents have been used as catalysts for the oxidation of phenols in a chromogenic process, allowing for their detection. up.ac.za The water solubility conferred by the sulfonate groups is crucial for these applications. Additionally, hybrid materials combining sulfonated phthalocyanines with polymers like polyaniline have been developed for ammonia sensing in high humidity atmospheres. mdpi.com In these systems, the strong electrostatic interactions between the sulfonated phthalocyanine and the polymer matrix lead to a stable and sensitive response to the analyte. mdpi.com

This compound in Photocatalysis and Photoreduction

Phthalocyanines are effective photosensitizers due to their strong absorption in the visible and near-infrared regions of the electromagnetic spectrum. nih.gov This property is harnessed in photocatalysis, where the phthalocyanine molecule absorbs light and initiates a chemical reaction. The use of phthalocyanines in photocatalysis is a promising approach for sustainable energy production and environmental remediation. nih.govnih.gov

Hydrogen Production and Carbon Dioxide Reduction

The photocatalytic production of hydrogen from water and the reduction of carbon dioxide into valuable fuels are critical areas of research for addressing global energy and environmental challenges. Phthalocyanine-based materials have emerged as promising photocatalysts for these transformations. rsc.org In these systems, the phthalocyanine acts as a light-harvesting antenna. Upon absorbing a photon, it enters an excited state and can then transfer an electron to a co-catalyst or a semiconductor, initiating the reduction of protons to hydrogen or the reduction of CO2. rsc.org

Recent studies have explored the use of sulfonated phthalocyanines in these applications. For instance, a photocatalyst composed of sulfonated cobalt phthalocyanine, zinc oxide, and reduced graphene oxide has been shown to effectively reduce CO2 to carbon monoxide under simulated sunlight. bohrium.com In this composite material, the sulfonated phthalocyanine enhances visible light absorption and promotes charge separation, which are crucial for efficient photocatalysis. bohrium.com The sulfonation can also improve the dispersibility and stability of the photocatalyst in aqueous media. rsc.org

Photocatalyst SystemTarget ReactionKey Findings
Sulfonated Cobalt Phthalocyanine/ZnO/rGOCO2 Reduction to COHigh selectivity for CO production under simulated sunlight. The sulfonated phthalocyanine component enhances visible light absorption and charge separation. bohrium.com
Polymeric Co(II) Phthalocyanine on mesoporous graphitic carbon nitrideCO2 Reduction to COIncreased catalytic activity compared to the individual components, demonstrating the synergistic effect of combining phthalocyanines with semiconductor materials. nih.gov
Zinc Phthalocyanine/BiVO4 nanosheet compositeCO2 Reduction to CO and CH4The presence of the phthalocyanine resulted in a significant increase in the quantum efficiency of the photocatalyst under visible light. nih.gov

Degradation of Organic Pollutants under Visible Light

The photocatalytic degradation of organic pollutants in water is an important application of phthalocyanine-based materials for environmental remediation. nih.govresearchgate.net Phthalocyanines can act as photosensitizers, absorbing visible light and generating reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals. nih.gov These highly reactive species then attack and break down the organic pollutant molecules into simpler, less harmful substances. nih.gov

The use of water-soluble phthalocyanines, including sulfonated derivatives, is particularly relevant for the treatment of contaminated water. researchgate.net Studies have shown that sulfonated metallophthalocyanines can be effective photocatalysts for the oxidation of pollutants like 4-chlorophenol (B41353) under both UV and visible light. researchgate.net The photocatalytic efficiency is influenced by the central metal ion, with diamagnetic metals like zinc, aluminum, and silicon often showing higher activity in producing singlet oxygen. researchgate.net

Furthermore, the immobilization of phthalocyanines on solid supports can create heterogeneous photocatalysts that are easily recoverable and reusable, which is a significant advantage for practical applications in water treatment. researchgate.net The combination of phthalocyanines with semiconductors like titanium dioxide (TiO2) can also enhance photocatalytic activity by improving charge separation and extending the light absorption into the visible range. wikipedia.org

This compound Interactions with Biomolecules (e.g., DNA)

The interaction of small molecules with biomolecules like DNA is a field of intense research, with implications for the development of new therapeutic and diagnostic agents. Phthalocyanines, due to their planar aromatic structure, are known to interact with DNA through various binding modes. nih.gov

Spectroscopic Analysis of Binding Mechanisms

Spectroscopic techniques are powerful tools for elucidating the mechanisms of interaction between phthalocyanines and DNA. UV-visible absorption spectroscopy, circular dichroism (CD), and fluorescence spectroscopy can provide detailed information about the binding mode, binding affinity, and structural changes in both the phthalocyanine and the DNA molecule upon complex formation. nih.govacs.org

A detailed study on the interaction of cobalt phthalocyanine disodium disulfonate with calf thymus DNA revealed two distinct binding modes. nih.govbohrium.comnih.gov The initial, rapid interaction is characterized as external binding to the phosphate (B84403) backbone of the DNA, which is accompanied by the stacking of the phthalocyanine molecules on the periphery of the DNA helix. nih.govbohrium.comnih.gov This was evidenced by changes in the UV-visible absorption spectrum, including a blue shift and hypochromism in the Q-band, and hyperchromism in the Soret band. acs.org The binding constant for this initial interaction was determined to be (4.8 ± 0.4) × 10^4 M-1. nih.govnih.govacs.org

Circular dichroism spectroscopy showed an increase in the optical activity of the phthalocyanine upon binding to the DNA, indicating that the DNA acts as a template that promotes the stacking of the phthalocyanine molecules. nih.govnih.gov Importantly, hydrodynamic methods like viscosity measurements showed no change in the DNA's rigidity, which ruled out the intercalation of the phthalocyanine between the DNA base pairs. nih.govbohrium.comnih.gov A second, slower binding event was also observed, which may involve a reorganization of the ligands in the cobalt's coordination sphere to include atoms from the DNA. nih.govnih.gov

Spectroscopic TechniqueObservationInterpretation
UV-visible Absorption SpectroscopyBlue shift and hypochromism in the Q-band; Hyperchromism in the Soret band. acs.orgDirect contact and interaction between the phthalocyanine and DNA. acs.org
Circular Dichroism (CD)Increased optical activity of the phthalocyanine. nih.govnih.govDNA acts as a matrix, inducing stacking of the phthalocyanine molecules. nih.govnih.gov
Viscosity MeasurementsNo change in the intrinsic viscosity of the DNA solution. bohrium.comnih.govExclusion of the intercalation binding mode. bohrium.comnih.gov

These spectroscopic studies provide a comprehensive picture of the non-covalent interactions between a water-soluble phthalocyanine derivative and DNA, highlighting the importance of the electrostatic interactions and the tendency of these macrocycles to self-assemble on the DNA surface. nih.gov

Future Research Directions and Emerging Opportunities for Disodium Phthalocyanine

Rational Design of Novel Disodium (B8443419) Phthalocyanine (B1677752) Derivatives

The rational design of novel disodium phthalocyanine derivatives through strategic synthesis and functionalization is a primary avenue for future research. While the synthesis of phthalocyanine derivatives, in general, is a well-established field, the targeted creation of new this compound molecules with tailored properties remains an area ripe for exploration. nih.govwiley.comresearchgate.net Future work in this domain will likely focus on several key areas:

Peripheral and Axial Functionalization: Introducing various functional groups to the peripheral benzene (B151609) rings or axial positions of the this compound macrocycle can significantly alter its electronic, optical, and solubility characteristics. mdpi.comacs.orgnih.gov Research is anticipated to explore the attachment of electron-donating or electron-withdrawing groups to tune the HOMO and LUMO energy levels, thereby optimizing the compound for specific electronic applications such as in organic field-effect transistors or photovoltaic devices. researchgate.net

Synthesis of Asymmetric Derivatives: The synthesis of asymmetrically substituted this compound derivatives offers a pathway to materials with unique properties, such as nonlinear optical activity. researchgate.net Developing controlled, multi-step synthetic routes to achieve specific isomers with high purity will be a significant challenge and a key focus of future research.

Improved Solubility and Processability: A major hurdle in the application of many phthalocyanine compounds is their low solubility in common organic solvents. nih.gov The design of this compound derivatives with appended solubilizing groups, such as long alkyl or alkoxy chains, is crucial for enabling solution-based processing techniques, which are often more cost-effective and scalable than vacuum-based methods.

A summary of potential synthetic strategies for novel phthalocyanine derivatives is presented in Table 1.

Synthetic StrategyPrecursorsPotential OutcomeReference
CyclotetramerizationSubstituted phthalonitriles, phthalic anhydrides, or phthalimidesIntroduction of peripheral functional groups nih.gov
Statistical CondensationMixture of substituted and unsubstituted phthalonitrilesSynthesis of asymmetrically substituted derivatives researchgate.net
Post-synthesis ModificationExisting this compound macrocycleAttachment of functional groups to the periphery or axial positions mdpi.com

Integration of this compound in Hybrid Organic-Inorganic Systems

The integration of this compound into hybrid organic-inorganic systems is a promising strategy for developing advanced materials with synergistic properties. These hybrid systems can combine the desirable electronic and optical properties of the organic semiconductor with the stability and unique functionalities of inorganic materials.

A notable example of this approach is the development of flexible organic diodes based on a hybrid system of this compound (Na₂Pc) and the electronic acceptor tetracyano-π-quinodimethane (TCNQ). acrhem.orgresearchgate.netfrontiersin.org In these devices, this compound acts as the hole carrier. acrhem.org The interaction between Na₂Pc and TCNQ is characterized by weak hydrogen bonds, with calculated bond lengths of 2.94 and 3.13 Å. acrhem.orgnih.gov

Two main device architectures have been investigated:

Flat Heterojunction: A layered structure where the this compound and TCNQ films are deposited sequentially.

Dispersed Heterojunction: A blended structure where the this compound and TCNQ are mixed together in the active layer.

Research has shown that the dispersed heterojunction architecture leads to significantly larger current density values compared to the flat heterojunction. acrhem.orgnih.gov This improvement is attributed to the formation of a bicontinuous network of donor and acceptor phases, which provides efficient channels for charge transport. acrhem.org The electrical properties of these hybrid devices are summarized in Table 2.

Device ArchitectureBarrier Height (eV)Charge Mobility (m²/Vs)Reference
Flat Heterojunction1.02410⁻¹⁰ acrhem.orgnih.gov
Dispersed Heterojunction0.90910⁻⁹ acrhem.orgnih.gov

Future research in this area will likely explore the integration of this compound with a wider range of inorganic materials, including metal oxides (e.g., ZnO, TiO₂) and carbon nanostructures (e.g., graphene, carbon nanotubes), to develop novel hybrid materials for applications in photovoltaics, sensors, and photocatalysis. rsc.org

Advancements in Fabrication Techniques for Tailored Architectures

The fabrication of this compound thin films and nanostructures with controlled morphology and molecular arrangement is critical for optimizing device performance. While high-vacuum thermal evaporation is a commonly used technique for depositing this compound thin films, future research will focus on more advanced fabrication methods to create tailored architectures. acrhem.orgresearchgate.net

High-Vacuum Thermal Evaporation: This technique involves heating the this compound powder in a high-vacuum chamber, causing it to sublimate and then condense as a thin film on a substrate. acrhem.org The deposition rate and substrate temperature are key parameters that influence the film's properties. For instance, in the fabrication of Na₂Pc-TCNQ diodes, a deposition rate of 0.4 Å/s was used. acrhem.org The effects of post-deposition thermal annealing on the structural and optical properties of these films are also an important area of investigation. researchgate.networldscientific.comtum.de Thermal annealing can induce changes in the crystallinity and molecular packing of the film, which in turn affect its electrical properties. researchgate.net For Na₂Pc-TCNQ flat heterojunction devices, thermal annealing resulted in a slight decrease in the threshold voltage and barrier height. acrhem.orgnih.gov

Glancing Angle Deposition (GLAD): This is a physical vapor deposition technique where the substrate is tilted at an oblique angle with respect to the vapor flux. researchgate.netmdpi.comrsc.org This method can be used to grow nanostructured thin films with controlled porosity and high surface area, such as arrays of nanorods or slanted columns. researchgate.netyoutube.com While this technique has been successfully applied to other metal phthalocyanines to create idealized architectures for organic photovoltaics, its application to this compound is a promising area for future exploration. researchgate.net

Block Copolymer (BCP) Templating: BCPs can self-assemble into well-ordered nanostructures, which can then be used as templates to direct the growth of other materials. frontiersin.orgmdpi.comosti.gov This technique offers a powerful bottom-up approach to fabricate highly ordered arrays of this compound nanostructures with precise control over their size, shape, and spacing. berkeley.eduscispace.com The use of BCP templates could enable the creation of high-density arrays of this compound nanowires or nanodots for applications in nanoelectronics and high-density data storage.

Exploration of New Photo-Induced Phenomena and Applications

The rich photophysical and photochemical properties of phthalocyanines make them attractive for a wide range of light-driven applications. mdpi.comfrontiersin.org Future research on this compound will focus on exploring new photo-induced phenomena and leveraging them for novel applications.

Nonlinear Optical (NLO) Properties: Phthalocyanines are known to exhibit strong third-order NLO properties, which are crucial for applications in optical limiting, optical switching, and all-optical signal processing. acrhem.orgfrontiersin.orgresearchgate.net The NLO properties of this compound, particularly its nonlinear absorption and refraction, are yet to be thoroughly investigated. Future studies will likely employ techniques like Z-scan to characterize the NLO coefficients of this compound and its derivatives in both solution and thin-film form. worldscientific.commdpi.com

Transient Absorption Spectroscopy: Femtosecond transient absorption spectroscopy is a powerful tool for studying the dynamics of photoexcited states and charge carriers on ultrafast timescales. rsc.orgresearchgate.netresearchgate.net Applying this technique to this compound and its hybrid systems will provide fundamental insights into the mechanisms of photo-induced electron transfer, energy transfer, and exciton (B1674681) dynamics. researchgate.net This knowledge is essential for the design of more efficient photovoltaic and photocatalytic systems.

Emerging Photo-electronic Applications: The unique electronic structure and strong absorption in the visible and near-infrared regions make this compound a candidate for various photo-electronic applications. researchgate.net Previous studies have indicated that Na₂Pc thin films have broad absorption in the UV-Vis spectrum, making them suitable for use in photovoltaic devices. researchgate.net Future research will likely explore its use in photodetectors, photo-switches, and as a photosensitizer in photodynamic therapy and photocatalysis.

Multiscale Modeling and Simulation for Predictive Design

Multiscale modeling and simulation are becoming indispensable tools for the predictive design of new materials with desired properties, thereby accelerating the materials discovery and development cycle. mdpi.comberkeley.edumdpi.comrsc.org For this compound, a multiscale modeling approach can provide a comprehensive understanding of its structure-property relationships from the molecular to the device level.

Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method for calculating the electronic structure of molecules. acrhem.orgresearchgate.net For this compound, DFT has been used to obtain its optimized structure and to calculate the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). acrhem.orgresearchgate.net These calculations are crucial for predicting the bandgap and understanding the charge transport properties of the material. researchgate.net For instance, DFT calculations have been used to simulate the interaction between this compound and TCNQ, revealing the nature of the weak interactions between them. acrhem.orgresearchgate.netfrontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the morphology and molecular packing of this compound in thin films and aggregates. This information is critical as the arrangement of molecules significantly influences the charge transport properties of the material. aps.orgarxiv.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: QM/MM methods combine the accuracy of quantum mechanics for a specific region of interest (e.g., the this compound molecule) with the efficiency of classical molecular mechanics for the surrounding environment (e.g., a polymer matrix or solvent). researchgate.net This approach can be used to model the behavior of this compound in complex environments, such as in a hybrid organic-inorganic device.

By integrating these different computational techniques, researchers can develop predictive models for the electronic, optical, and charge transport properties of this compound and its derivatives. mdpi.comresearchgate.net This will enable the in-silico screening of new molecular designs and the optimization of device architectures before their experimental realization, thus guiding the rational design of next-generation materials based on this compound.

Q & A

Q. What spectroscopic techniques are essential for characterizing disodium phthalocyanine's structural integrity, and how should they be applied methodologically?

To confirm structural integrity, employ a combination of UV-Vis spectroscopy (to detect Q-band absorption at ~670 nm, indicative of π-π* transitions), FTIR (to identify axial ligands or substituents via vibrational modes), and NMR (to resolve proton environments in the macrocyclic ring). For quantitative analysis, use mass spectrometry (MS) to validate molecular weight and purity. Ensure sample preparation follows inert atmosphere protocols to prevent oxidation .

Q. What critical steps should guide the laboratory-scale synthesis of this compound to ensure reproducibility?

Key steps include:

  • Precursor purification : Recrystallize phthalonitrile precursors to remove impurities.
  • Cyclotetramerization : Conduct reactions under nitrogen at 160–180°C using sodium amide as a catalyst.
  • Purification : Use column chromatography (silica gel, methanol/chloroform eluent) to isolate the product. Validate purity via thin-layer chromatography (TLC) with Rf ≈ 0.3–0.4 .

Q. How can researchers design experiments to assess this compound's aggregation behavior in aqueous solutions?

  • Concentration-dependent UV-Vis studies : Monitor Q-band broadening or shifts (e.g., hypsochromic shifts indicate H-aggregation).
  • Dynamic light scattering (DLS) : Measure hydrodynamic radius changes across pH (4–10) and ionic strength (0–1 M NaCl).
  • Atomic force microscopy (AFM) : Image surface-deposited aggregates. Use phosphate buffers to mimic physiological conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported photostability data for this compound across studies?

  • Standardize irradiation conditions : Use a calibrated light source (e.g., 650 nm LED, 50 mW/cm²) and quantify degradation via HPLC peak area reduction over time.
  • Control solvent effects : Compare stability in DMSO vs. aqueous media (aggregation reduces photodegradation).
  • Replicate under inert atmospheres : Oxygen scavengers (e.g., sodium ascorbate) can isolate oxygen-dependent degradation pathways .

Q. How can researchers optimize this compound's singlet oxygen quantum yield (ΦΔ) for photodynamic therapy applications?

  • Central metal coordination : Compare ΦΔ for disodium vs. zinc/cophthalocyanine derivatives.
  • Solvent polarity screening : Higher ΦΔ is observed in deuterated DMSO due to prolonged triplet-state lifetimes.
  • Additive testing : Incorporate lipid vesicles to mimic cellular environments and measure ΦΔ via 1,3-diphenylisobenzofuran (DPBF) bleaching assays .

Q. What computational methods best predict this compound's electronic properties to guide experimental design?

  • Density functional theory (DFT) : Calculate HOMO-LUMO gaps (e.g., B3LYP/6-31G* level) to correlate with UV-Vis absorption.
  • Molecular dynamics (MD) simulations : Model solvent interactions to explain aggregation trends.
  • TD-DFT for excited states : Predict charge-transfer transitions relevant to photosensitization .

Methodological Frameworks

Q. How should researchers formulate a hypothesis-driven study on this compound's mechanism of action in photocatalysis?

Apply the PICO framework :

  • Population : Reaction system (e.g., methylene blue degradation).
  • Intervention : this compound concentration (0.1–1.0 mM).
  • Comparison : TiO₂ or other catalysts.
  • Outcome : Degradation rate constants (k) under visible light.
    Use ANOVA to compare k values across groups .

What criteria ensure a research question on this compound's biocompatibility meets FINER standards?

  • Feasible : Access to in vitro cytotoxicity assays (e.g., MTT tests on HeLa cells).
  • Novel : Focus on mitochondrial membrane potential disruption, not just cell viability.
  • Ethical : Use cell lines approved by institutional biosafety committees.
  • Relevant : Align with emerging photodynamic therapy applications .

Data Analysis & Replication

Q. How should researchers address variability in this compound's fluorescence quantum yield (ΦF) measurements?

  • Instrument calibration : Use quinine sulfate (ΦF = 0.54 in 0.1 M H₂SO₄) as a reference.
  • Correct for inner-filter effects : Dilute samples to OD < 0.1 at excitation wavelengths.
  • Replicate across labs : Share protocols via platforms like Protocols.io to standardize measurements .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound-based phototoxicity studies?

  • Non-linear regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC₅₀.
  • Covariance analysis : Account for light dose (J/cm²) as a co-variable.
  • Survival analysis : Use Kaplan-Meier curves for time-dependent cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.